[2-(2-Quinolin-2-ylethyl)phenyl]amine
Overview
Description
“[2-(2-Quinolin-2-ylethyl)phenyl]amine” is a chemical compound with the molecular formula C17H16N2 . It has a molecular weight of 248.33 .
Molecular Structure Analysis
The InChI code for “[2-(2-Quinolin-2-ylethyl)phenyl]amine” is 1S/C17H16N2/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-8,10,12H,9,11,18H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[2-(2-Quinolin-2-ylethyl)phenyl]amine” has a molecular weight of 248.33 . The compound should be stored at a temperature of 28°C .Scientific Research Applications
Drug Synthesis
[2-(2-Quinolin-2-ylethyl)phenyl]amine is a valuable intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its incorporation into quinolin-2-one derivatives is significant due to their applications as starting materials for drugs . These compounds are also used in isotopic labeling of carbonyl carbon, which is beneficial for drug discovery and production .
Material Science
In material science, [2-(2-Quinolin-2-ylethyl)phenyl]amine can be used to synthesize compounds with potential applications in electronic and photonic materials. Quinoline derivatives are known for their electronic properties, which make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the construction of complex molecules. It is involved in the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation, which are important intermediates in organic synthesis . These methods are practical and efficient, and they have garnered significant interest in recent research.
Chemical Synthesis
[2-(2-Quinolin-2-ylethyl)phenyl]amine is used in chemical synthesis processes to create a variety of quinoline derivatives. These derivatives are crucial in the field of industrial chemistry, where they are used to produce greener and more sustainable chemical processes .
Environmental Science
In environmental science, quinoline derivatives, including those synthesized from [2-(2-Quinolin-2-ylethyl)phenyl]amine, are explored for their potential use in environmental remediation. They may be used in the development of sensors and other technologies to detect and mitigate pollutants .
Analytical Chemistry
Lastly, in analytical chemistry, [2-(2-Quinolin-2-ylethyl)phenyl]amine-related compounds are studied for their role in analytical methodologies. They can be part of the synthesis of novel reagents or indicators used in various analytical techniques to detect or quantify other substances .
Safety and Hazards
properties
IUPAC Name |
2-(2-quinolin-2-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-8,10,12H,9,11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCGHASKLJZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Quinolin-2-ylethyl)phenyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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